molecular formula C18H22N2O3 B2914486 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone CAS No. 953253-83-3

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone

Cat. No. B2914486
CAS RN: 953253-83-3
M. Wt: 314.385
InChI Key: YOIIIEOGIUPCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone, also known as MDPV, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a potent stimulant that is known to produce euphoria, increased alertness, and hyperactivity. MDPV has been a subject of scientific research due to its potential as a drug of abuse and its effects on the central nervous system.

Mechanism of Action

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone acts as a potent dopamine and norepinephrine reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters by the presynaptic neuron, leading to increased levels of dopamine and norepinephrine in the synaptic cleft. This increase in neurotransmitter levels results in the stimulant effects of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone.
Biochemical and Physiological Effects:
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone is known to produce a range of biochemical and physiological effects. These effects include increased heart rate, blood pressure, and body temperature. 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone is also known to produce euphoria, increased alertness, and hyperactivity. However, 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone can also produce negative effects such as anxiety, paranoia, and psychosis.

Advantages and Limitations for Lab Experiments

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone has been used in laboratory experiments to study its effects on the central nervous system. The advantages of using 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone in laboratory experiments include its potency and selectivity as a dopamine and norepinephrine reuptake inhibitor. However, the use of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone in laboratory experiments is limited by its potential for abuse and its negative effects on the central nervous system.

Future Directions

The research on 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone is ongoing, and there are several future directions that can be explored. These include studying the long-term effects of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone use, investigating the potential therapeutic applications of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone, and developing new drugs that target the dopamine and norepinephrine reuptake system. Additionally, studies can be conducted to better understand the mechanism of action of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone and its effects on other neurotransmitter systems in the brain.

Synthesis Methods

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with hydroxylamine hydrochloride to form the intermediate 3,4-methylenedioxyphenyl-2-nitropropene. The nitropropene is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 2-methylpiperidine to form 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone.

Scientific Research Applications

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone has been the subject of scientific research due to its potential as a drug of abuse and its effects on the central nervous system. Studies have shown that 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone is a potent dopamine and norepinephrine reuptake inhibitor, which leads to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone.

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-13-5-3-4-10-20(13)18(21)12-15-11-17(23-19-15)14-6-8-16(22-2)9-7-14/h6-9,11,13H,3-5,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIIIEOGIUPCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.